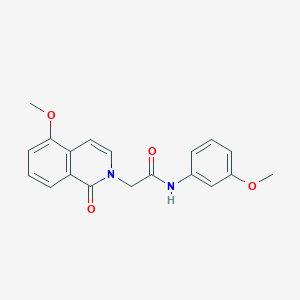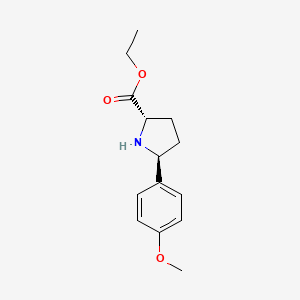
Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate, also known as S-(+)-Carvone oxime, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is widely used in scientific research for its unique properties and mechanisms of action.
Mecanismo De Acción
The mechanism of action of Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate is not fully understood. However, it is believed to work by binding to the active site of enzymes and controlling the stereochemistry of the reaction. It is also thought to interact with various biological targets, including receptors and ion channels, leading to its diverse biological effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It is also known to have antioxidant and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate in lab experiments include its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, its limitations include its limited solubility in water, which can make it difficult to use in aqueous solutions. It also has a short half-life, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the use of Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate in scientific research. One area of interest is its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease. It is also being studied for its potential use in the synthesis of novel compounds with biological activity. Additionally, its use as a chiral auxiliary in asymmetric synthesis is an area of ongoing research, with the aim of developing more efficient and selective reactions.
In conclusion, Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate is a valuable compound in scientific research, with a wide range of applications and potential future directions. Its unique properties and mechanisms of action make it a valuable tool for the synthesis of biologically active compounds and the study of various biological targets.
Métodos De Síntesis
The synthesis of Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate involves the reaction of carvone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in ethanol at room temperature, and the product is obtained through simple workup procedures.
Aplicaciones Científicas De Investigación
Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate has been extensively used in scientific research for its unique properties. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it acts as a catalyst to control the stereochemistry of the reaction. It is also used in the synthesis of various biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.
Propiedades
IUPAC Name |
ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-18-14(16)13-9-8-12(15-13)10-4-6-11(17-2)7-5-10/h4-7,12-13,15H,3,8-9H2,1-2H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFNYUHGWPDTCC-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2570634.png)
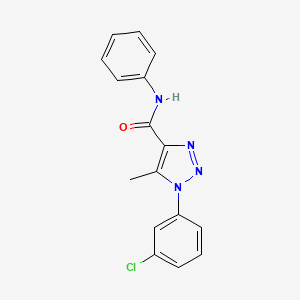
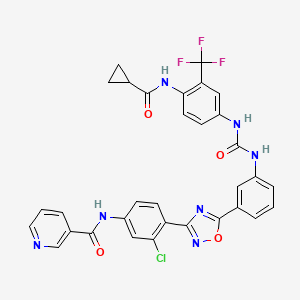

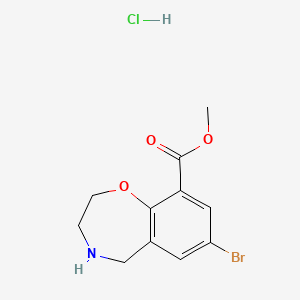
![N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2570644.png)
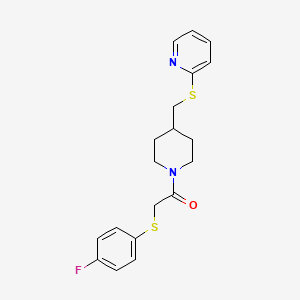
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2570646.png)
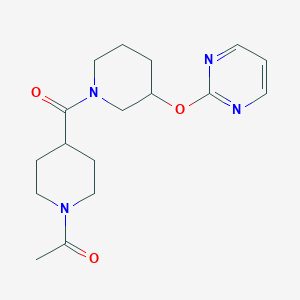
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2570648.png)
![spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-one](/img/structure/B2570649.png)
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)
